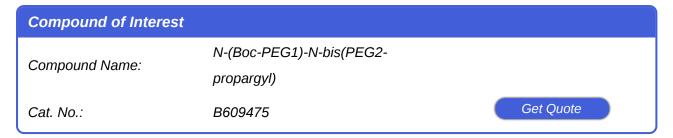


# "N-(Boc-PEG1)-N-bis(PEG2-propargyl)" molecular weight

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An In-depth Technical Guide to **N-(Boc-PEG1)-N-bis(PEG2-propargyl)** for Researchers and Drug Development Professionals

## Introduction

**N-(Boc-PEG1)-N-bis(PEG2-propargyl)** is a heterobifunctional polyethylene glycol (PEG)-based linker utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the molecular and chemical properties of **N-(Boc-PEG1)-N-bis(PEG2-propargyl)**, its role in PROTAC synthesis, and general experimental protocols for its application.

## **Core Molecular Data**

The fundamental properties of **N-(Boc-PEG1)-N-bis(PEG2-propargyl)** are summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.



Property	Value	Source(s)
Molecular Weight	456.6 g/mol	[1][2]
Molecular Formula	C23H40N2O7	[1][2]
CAS Number	2100306-63-4	[1][2]
Purity	>95-98%	[1][2]
Appearance	Solid or liquid	
Storage Conditions	-20°C, protect from light	[3]

# Role in PROTAC Technology

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[4][5]

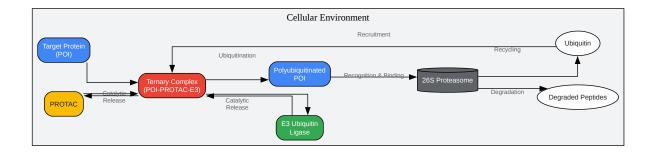
**N-(Boc-PEG1)-N-bis(PEG2-propargyl)** serves as a versatile linker, offering several advantages in PROTAC design:

- Hydrophilicity: The PEG component enhances the aqueous solubility of the PROTAC
  molecule, which is often a challenge for these large and complex structures.[6][7] This
  improved solubility can facilitate handling and administration.
- Flexibility: The PEG chain provides rotational freedom, allowing the two ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex.[8]
- Bifunctionality: This linker possesses two key functional groups for sequential conjugation.
  The Boc-protected amine allows for standard amide bond formation, while the two propargyl
  groups enable highly efficient and specific "click chemistry" reactions, specifically the
  copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-modified molecules.[3]
  [9][10]



## **PROTAC-Mediated Protein Degradation Pathway**

The general mechanism of action for a PROTAC is a catalytic process involving the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.



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Caption: PROTAC-mediated protein degradation pathway.

## **Experimental Protocols**

While a specific synthesis protocol for **N-(Boc-PEG1)-N-bis(PEG2-propargyl)** is not publicly available, the following are generalized experimental protocols for its use in the synthesis of a PROTAC. These protocols are representative and may require optimization for specific substrates.

# Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to the Linker

This protocol describes the coupling of a ligand (either for the POI or the E3 ligase) containing a carboxylic acid to the Boc-protected amine of the linker.

Reagents and Materials:



- N-(Boc-PEG1)-N-bis(PEG2-propargyl) (1.0 eq)
- Carboxylic acid-functionalized ligand (1.1 eq)
- HATU (1.2 eq) or other peptide coupling reagent
- DIPEA (3.0 eq) or other non-nucleophilic base
- Anhydrous DMF
- Nitrogen atmosphere
- Standard glassware for organic synthesis

#### Procedure:

- Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.
- Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to preactivate the carboxylic acid.
- Add a solution of N-(Boc-PEG1)-N-bis(PEG2-propargyl) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the Boc-protected conjugate.



## **Protocol 2: Boc Deprotection**

This step removes the Boc protecting group to reveal the primary amine for further functionalization if needed, or if the amide-coupled ligand is the second part of the PROTAC.

#### Reagents and Materials:

- Boc-protected conjugate from Protocol 1
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

#### Procedure:

- Dissolve the Boc-protected conjugate in DCM.
- Add TFA (typically 20-50% v/v) to the solution at 0°C.
- Allow the reaction to warm to room temperature and stir for 1-3 hours.
- Monitor the reaction by LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- The resulting amine salt is often used in the next step without further purification.

# Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to couple the propargyl-functionalized intermediate with an azide-functionalized ligand.

#### Reagents and Materials:

- Propargyl-functionalized intermediate (1.0 eq)
- Azide-functionalized ligand (1.1 eq)



- Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
- Sodium ascorbate (0.5 eq)
- Solvent mixture (e.g., DMSO/water, t-BuOH/water)

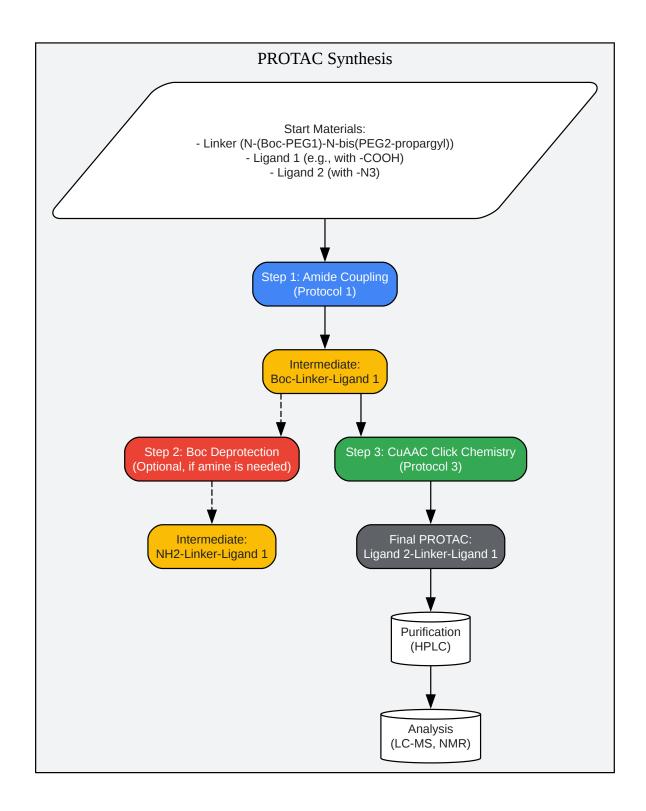
#### Procedure:

- Dissolve the propargyl-functionalized intermediate and the azide-functionalized ligand in the chosen solvent mixture.
- In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- In another vial, prepare a solution of CuSO4·5H2O in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers, dry over Na2SO4, filter, and concentrate.
- Purify the final PROTAC by preparative HPLC.

## **Experimental Workflow for PROTAC Synthesis**

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using a bifunctional linker like **N-(Boc-PEG1)-N-bis(PEG2-propargyl)**.





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Caption: A typical workflow for PROTAC synthesis.



## Conclusion

**N-(Boc-PEG1)-N-bis(PEG2-propargyl)** is a valuable chemical tool for researchers and drug development professionals working in the field of targeted protein degradation. Its well-defined structure and bifunctional nature allow for the modular and efficient synthesis of PROTACs. The PEG component of the linker can impart favorable physicochemical properties to the final PROTAC molecule, potentially leading to improved efficacy and developability. The provided protocols and workflows serve as a guide for the rational design and synthesis of novel protein degraders.

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